molecular formula C21H22N4O6S2 B2687038 (Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-42-8

(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2687038
CAS RN: 897734-42-8
M. Wt: 490.55
InChI Key: GLKXLFXFBNIGNE-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H22N4O6S2 and its molecular weight is 490.55. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitors

Compounds structurally related to "(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" have been explored for their potential as aldose reductase inhibitors. Aldose reductase plays a crucial role in diabetic complications, making its inhibition a target for novel drug development. For instance, a series of iminothiazolidin-4-one acetate derivatives demonstrated significant inhibitory activity against aldose reductase, highlighting the therapeutic potential of these compounds in managing diabetic complications (Sher Ali et al., 2012).

Heterocyclic Syntheses

The structural framework of the compound is conducive to heterocyclic synthesis, which is fundamental in medicinal chemistry due to the diverse biological activities associated with heterocycles. For example, thioureido-acetamides, which share a similar structural motif, have been used in various heterocyclic syntheses through one-pot cascade reactions. These synthetic strategies are valuable for creating compounds with potential pharmaceutical applications (J. Schmeyers & G. Kaupp, 2002).

Ligand-Protein Interactions

The compound's structural analogs have been studied for their ligand-protein interactions, which are crucial in drug design and development. Understanding how these compounds interact with proteins can lead to the development of more effective and selective therapeutic agents. Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, for instance, provided insights into their potential as photosensitizers in dye-sensitized solar cells and their non-linear optical activity, indicating a wide range of applications beyond pharmaceuticals (Y. Mary et al., 2020).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid ligands, which are structurally related to the compound , and their metal complexes have been synthesized and shown to possess antimicrobial activities against various bacterial strains. This indicates the potential of such compounds in the development of new antimicrobial agents (N. Mishra et al., 2019).

properties

IUPAC Name

methyl 2-[6-acetamido-2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S2/c1-13(26)22-15-7-10-17-18(11-15)32-21(25(17)12-19(27)31-4)23-20(28)14-5-8-16(9-6-14)33(29,30)24(2)3/h5-11H,12H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKXLFXFBNIGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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